molecular formula C12H9ClN4 B11786836 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B11786836
M. Wt: 244.68 g/mol
InChI Key: ZPYFNHDGAMMEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the triazole ring fused with the pyridine ring imparts unique chemical properties to the compound, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction conditions involve heating the mixture at 140°C under microwave conditions, resulting in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimizing reaction conditions to ensure consistent yields and purity on a larger scale. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects. For example, it has been shown to act as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor of multiple kinases and receptors makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C12H9ClN4/c13-9-3-1-2-8(6-9)12-15-11-7-10(14)4-5-17(11)16-12/h1-7H,14H2

InChI Key

ZPYFNHDGAMMEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=CC3=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.